molecular formula C10H17ClN2 B3158259 Butyl[(pyridin-2-yl)methyl]amine hydrochloride CAS No. 856849-95-1

Butyl[(pyridin-2-yl)methyl]amine hydrochloride

Cat. No.: B3158259
CAS No.: 856849-95-1
M. Wt: 200.71 g/mol
InChI Key: GMTCXUZCAPSTNV-UHFFFAOYSA-N
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Description

Butyl[(pyridin-2-yl)methyl]amine hydrochloride (CAS 856849-95-1) is a heterocyclic organic compound serving as a valuable building block in chemical synthesis and materials science research . With a molecular formula of C10H17ClN2 and a molecular weight of 200.71 g/mol, this compound is characterized by its high purity, typically 98% or greater . Its structure, which features a pyridine ring and a butylamine chain, allows it to act as a versatile ligand in coordination chemistry. Researchers utilize analogous N-containing pyridylmethylamine structures to create complexes with transition metals like copper(II), which have been demonstrated to be excellent promoters in Atom Transfer Radical Addition (ATRA) reactions, a key method for forming C-C and C-X bonds . As a specialist chemical, it is intended for use in laboratory research and development exclusively. This product is strictly for Research Use Only and is not intended for human, veterinary, or diagnostic applications. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-2-ylmethyl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-2-3-7-11-9-10-6-4-5-8-12-10;/h4-6,8,11H,2-3,7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTCXUZCAPSTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Diverse Synthetic Routes to Butyl[(pyridin-2-yl)methyl]amine Hydrochloride

The synthesis of the target compound can be achieved through various pathways, each with its own advantages regarding starting material availability, reaction efficiency, and scalability. These routes include building from pyridine-based starting materials, functionalizing the amine, employing reductive amination, and engaging in multi-step synthesis.

A common strategy involves starting with a functionalized pyridine (B92270) ring. For instance, a synthetic pathway can begin with pyridinecarboxaldehyde, which serves as an electrophilic precursor. derpharmachemica.com In one such method, a Grignard reagent derived from a chlorophenyl compound is reacted with a pyridinecarboxaldehyde. derpharmachemica.com The resulting alcohol intermediate is then converted to an oxime, which is subsequently reduced using zinc in acetic acid to yield the final amine product. derpharmachemica.com This approach effectively uses the aldehyde functionality on the pyridine ring to introduce the methylamine (B109427) backbone. Another approach starts with commercially available methyl 4-bromopicolinate, which undergoes a Suzuki coupling reaction, followed by a series of reduction and oxidation steps to yield an aldehyde intermediate poised for amination. nih.gov

These pathways focus on the formation and modification of the amine group. One general method involves the N-deacylation of a secondary amide to produce the desired amine hydrochloride. chemicalbook.com In a specific example, an N-butylbenzamide can be reacted with 2-fluoropyridine (B1216828) and trifluoromethanesulfonic anhydride (B1165640). The resulting intermediate is then treated with an organocerium reagent, followed by quenching with aqueous hydrochloric acid to yield the amine. chemicalbook.com The final amine hydrochloride salt is obtained after a workup procedure involving extraction, basification, and subsequent acidification with HCl in ethyl acetate (B1210297). chemicalbook.com Another related method involves the conversion of a carboxylic acid to an amide, which is then reduced to the corresponding amine using reagents like borane-dimethyl sulfide (B99878) complex. chemspider.com The final hydrochloride salt is formed by bubbling HCl gas through a solution of the amine. chemspider.com

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds and is a cornerstone in the synthesis of this compound. masterorganicchemistry.com This reaction typically involves the condensation of an amine (butylamine) with a carbonyl compound (pyridin-2-yl-carboxaldehyde) to form an imine intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this purpose. While sodium borohydride (B1222165) (NaBH₄) can be used, more selective reagents are often preferred to avoid the reduction of the starting aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used as they are less reactive towards ketones and aldehydes but readily reduce the protonated imine intermediate. masterorganicchemistry.comresearchgate.net The reaction is often carried out in alcoholic solvents like methanol (B129727). google.comgoogle.com The use of boron hydrides such as sodium cyanoborohydride is a characteristic feature of this synthetic approach. google.comgoogle.com In some cases, a Lewis acid like Ti(iOPr)₄ can be used to activate the carbonyl group towards amine addition. organic-chemistry.org

Reducing AgentKey Features
Sodium Borohydride (NaBH₄)Can reduce the starting aldehyde/ketone. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of aldehydes; a common choice. masterorganicchemistry.comgoogle.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)An alternative to NaBH₃CN, avoiding cyanide in the waste stream. masterorganicchemistry.comresearchgate.net
Amine Boranes (e.g., Pyridine Borane)Effective for imine reduction, stable in aqueous solutions up to pH 5. researchgate.net

Complex target molecules often necessitate multi-step synthetic sequences that rely on the strategic modification of intermediates. The "Intermediate Derivatization Method" is a conceptual approach where a common intermediate is used to generate a library of related compounds, which is a key strategy in the discovery of new agrochemicals and pharmaceuticals. nih.govsemanticscholar.org

A representative multi-step synthesis could start with a Suzuki coupling reaction on a brominated pyridine precursor to introduce a desired substituent. nih.gov The resulting ester can then be reduced to an alcohol with a reducing agent like NaBH₄. Subsequent oxidation of the alcohol, for example with Dess-Martin periodinane, yields the crucial aldehyde intermediate. nih.gov This aldehyde can then undergo reductive amination as previously described to furnish the final product. nih.gov This stepwise approach allows for the introduction of molecular diversity at various points in the synthetic sequence. nih.gov Another multi-step process involves the reaction of an amide with triflic anhydride and 2-fluoropyridine, followed by reaction with an organocerium reagent and subsequent hydrolysis and salt formation. chemicalbook.com

Optimization of Reaction Conditions and Yield

Achieving an efficient synthesis requires careful optimization of reaction parameters to maximize product yield and minimize side reactions.

The choice of solvent can have a profound impact on reaction rates and outcomes. In the context of pyridine chemistry, solvents are selected based on their ability to dissolve reactants and reagents, as well as their influence on the reaction mechanism. For reactions involving charged intermediates or transition states, polar solvents are often preferred.

In multicomponent reactions used to synthesize pyridine-containing heterocycles, a screening of solvents is often performed to find the optimal conditions. For example, in one study, methanol was found to provide better yields compared to greener solvents like glycerol (B35011) or performing the reaction under solvent-free conditions. researchgate.net Ethanol (B145695) was also found to give similar results to methanol. researchgate.net The kinetic studies of reactions, such as the aminolysis of pyridine-containing carbonates, are typically performed under pseudo-first-order conditions using a UV-Vis spectrophotometer to monitor the progress of the reaction. koreascience.kr Such studies provide valuable insight into the reaction mechanism and the factors influencing the reaction rate. koreascience.kr

SolventRelative YieldReference
GlycerolLow researchgate.net
MethanolHigh researchgate.net
EthanolHigh researchgate.net
WaterLow researchgate.net
Solvent-freeLow researchgate.net

Catalyst Influence on Synthetic Efficiency

Reductive amination is a cornerstone of primary amine synthesis, valued for its efficiency. researchgate.netnih.gov The process can be significantly enhanced by the use of reusable catalysts, particularly those based on abundant and non-precious metals like iron. researchgate.netnih.gov Iron-catalyzed reductive amination has demonstrated a broad substrate scope, accommodating various functional groups. researchgate.netnih.gov This suggests that such catalysts could be highly effective for the synthesis of this compound, offering a robust and versatile catalytic option.

Nickel-based catalysts are also frequently employed due to their high activity and selectivity in the reductive amination of alcohols to primary amines. mdpi.com Catalysts such as Ni/SiO2 have been studied, with reaction parameters like temperature and reactant molar ratios being optimized to maximize yield. mdpi.com Cobalt-containing composites have also shown promise in the catalytic amination of aromatic aldehydes. mdpi.com For instance, composites prepared from the pyrolysis of Co(II) acetate with organic precursors on a silica (B1680970) support have demonstrated high yields of the target amine under specific hydrogen pressures and temperatures. mdpi.com The choice of the organic precursor in these cobalt composites has been found to significantly influence the catalyst's productivity and selectivity. mdpi.com

The efficiency of these catalytic systems is often evaluated based on several parameters, including conversion of the limiting reactant, selectivity towards the desired product, and the turnover number (TON) and turnover frequency (TOF) of the catalyst. An illustrative comparison of potential catalytic systems for the synthesis of this compound is presented below.

Table 1: Comparison of Catalytic Systems for Reductive Amination

Catalyst System Support Typical Reaction Conditions Advantages Potential Challenges
Iron Complex N-doped SiC 140-150 °C, 6.5 MPa H2 Earth-abundant metal, high functional group tolerance, reusable researchgate.netnih.gov May require specific ligand and support preparation researchgate.netnih.gov
Nickel-based SiO2 Varies with substrate Good activity and high selectivity for primary amines mdpi.com Potential for side reactions if not optimized
Cobalt Composite SiO2 100-150 °C, 100-150 bar H2 High yields, tunable selectivity based on precursor mdpi.com Performance is sensitive to the preparation method

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles in the synthesis of pyridine derivatives, including this compound. nih.govijarsct.co.in These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ijarsct.co.in

Several green synthetic techniques are applicable to the preparation of this compound. researchgate.net Microwave-assisted synthesis, for example, has been recognized as a green chemistry tool that can significantly shorten reaction times and improve yields in the synthesis of pyridine derivatives. acs.orgnih.gov This method offers a more energy-efficient alternative to conventional heating. acs.orgnih.gov

Solvent-free or solid-state reactions represent another key green chemistry approach. ijarsct.co.in By eliminating the need for solvents, these methods reduce waste and the use of potentially hazardous substances. rsc.org Catalyst-free synthesis is also a significant advancement in green chemistry, offering an environmentally friendly technique for producing a range of N-pyridin-2-yl substituted compounds. rsc.org The development of one-pot multicomponent reactions further enhances the green credentials of a synthesis by reducing the number of separate reaction and purification steps, thereby saving time, energy, and resources. acs.orgnih.gov

The choice of reagents and catalysts also plays a crucial role in the greenness of a synthetic route. The use of catalysts based on earth-abundant and non-toxic metals like iron is a prime example of a greener alternative to catalysts based on precious or heavy metals. researchgate.netnih.gov Furthermore, employing aqueous ammonia (B1221849) as the nitrogen source in reductive amination aligns with green chemistry principles by using a less hazardous and more environmentally benign reagent. researchgate.netnih.gov

Table 2: Application of Green Chemistry Principles in Synthesis

Green Chemistry Principle Application in Synthesis of this compound Potential Benefits
Use of Greener Solvents Utilizing water or ethanol as a reaction medium. Reduced toxicity and environmental impact.
Energy Efficiency Employing microwave-assisted synthesis. acs.orgnih.gov Shorter reaction times and lower energy consumption. acs.orgnih.gov
Waste Minimization Designing one-pot multicomponent reactions. acs.orgnih.gov Fewer workup and purification steps, leading to less waste. acs.orgnih.gov
Safer Solvents and Auxiliaries Implementing solvent-free reaction conditions. rsc.org Elimination of solvent waste and exposure to hazardous chemicals. rsc.org

Preparation of Related this compound Derivatives and Analogs

The core structure of this compound can be readily modified to generate a wide array of derivatives and analogs. These modifications can be made to the pyridine ring, the butyl group, or the amine nitrogen, allowing for the exploration of structure-activity relationships in various contexts.

One common approach to creating derivatives is through substitution on the pyridine ring. Various functional groups can be introduced at different positions of the pyridine ring to modulate the electronic and steric properties of the molecule. For instance, the synthesis of 3,5-disubstituted pyridin-2(1H)-ones has been reported, showcasing methods for introducing substituents onto the pyridine core. nih.gov Similarly, the synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines demonstrates the preparation of derivatives with substitutions on both the pyridine ring and the amine. nih.gov

The alkyl chain attached to the amine can also be varied. Instead of a butyl group, other alkyl or aryl groups can be introduced. For example, the synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines involves the attachment of a more complex substituent to the amine nitrogen. semanticscholar.org The synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines provides another example of how the alkyl group can be modified to include additional functional groups. researchgate.net

The synthesis of these derivatives often employs standard organic transformations. Reductive amination remains a key method, where different aldehydes or ketones can be reacted with various primary or secondary amines to generate a diverse library of compounds. google.com Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or heteroaryl substituents onto the pyridine ring. nih.gov

Table 3: Examples of Synthetic Methodologies for Derivatives and Analogs

Derivative/Analog Type Synthetic Methodology Key Reagents
Pyridine Ring Substituted Suzuki-Miyaura cross-coupling nih.gov Boronic acids/esters, palladium catalyst
N-Alkyl/Aryl Varied Reductive amination google.com Various aldehydes/ketones and amines
Complex Amine Substituents Nucleophilic substitution Alkyl halides, amines

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Pyridine-2-carbaldehyde
n-butylamine
3,5-disubstituted pyridin-2(1H)-ones
N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines
3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines

Advanced Structural Elucidation and Conformational Analysis

A definitive understanding of a molecule's solid-state architecture and intermolecular interactions is foundational to comprehending its physical and chemical properties. X-ray crystallography stands as the primary technique for such investigations.

X-ray Crystallographic Investigations of Butyl[(pyridin-2-yl)methyl]amine Hydrochloride

Crystal Structure Determination and Polymorphism

As of the latest literature surveys, a single crystal X-ray diffraction study for this compound has not been reported. Consequently, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

The determination of a crystal structure would involve growing a suitable single crystal of the compound, which can be achieved through methods like slow evaporation of a solvent, vapor diffusion, or cooling crystallization. Once a crystal of sufficient quality is obtained, it would be analyzed using an X-ray diffractometer to obtain a diffraction pattern, which can then be solved and refined to yield a detailed three-dimensional model of the molecule's arrangement in the crystal lattice.

Furthermore, the potential for polymorphism—the ability of a compound to exist in more than one crystal form—has not been investigated for this specific hydrochloride salt. Polymorphism is a critical aspect in pharmaceutical and materials science, as different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability. A thorough polymorphic screen would involve crystallization under a wide range of conditions (e.g., different solvents, temperatures, and pressures) and analysis of the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Intermolecular Interactions and Solid-State Architecture

In the absence of a determined crystal structure for this compound, a detailed analysis of its specific intermolecular interactions and solid-state architecture is not possible. However, based on the molecular structure, which contains a pyridinium (B92312) cation and a chloride anion, several key interactions would be expected to govern its crystal packing.

Advanced Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques are invaluable for elucidating the structure, dynamics, and electronic properties of molecules in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Specific NMR data for this compound are not available in the literature. A standard ¹H NMR spectrum in a solvent like D₂O or DMSO-d₆ would be expected to show distinct signals for the protons of the butyl group and the pyridin-2-ylmethyl moiety. The chemical shifts of the protons adjacent to the nitrogen atom would be particularly informative about the electronic environment and the effects of protonation.

Advanced NMR techniques could provide deeper insights into the molecule's conformational dynamics.

Variable-Temperature NMR (VT-NMR): This technique could be employed to study dynamic processes such as bond rotations or conformational equilibria. By recording spectra at different temperatures, it might be possible to observe the coalescence or sharpening of signals, allowing for the determination of the energy barriers associated with these dynamic processes.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the butyl chain and the pyridin-2-ylmethyl group. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide information about through-space proximity of protons, helping to define the preferred conformation of the molecule in solution. These techniques would be particularly useful in understanding the spatial relationship between the flexible butyl chain and the more rigid pyridine (B92270) ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Hydrogen Bonding Networks

Experimental FT-IR and Raman spectra for this compound have not been published. However, the expected vibrational modes can be predicted based on its functional groups.

FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the secondary ammonium (B1175870) group, likely appearing as a broad band in the region of 2400-2800 cm⁻¹ due to strong hydrogen bonding with the chloride anion. C-H stretching vibrations of the alkyl chain and the aromatic ring would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would be complementary to FT-IR, with the aromatic ring vibrations typically showing strong Raman scattering. This technique could provide further details on the skeletal vibrations of the molecule.

Both techniques would be sensitive to the strength and nature of the hydrogen bonding network within the solid state. Shifts in the positions and changes in the shapes of the N-H and other vibrational bands upon changes in temperature or pressure could be used to probe the dynamics of these interactions.

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

While a detailed mass spectrometric analysis of this compound is not documented, the expected fragmentation pathways can be postulated based on the principles of mass spectrometry for amines.

Upon electron ionization (EI), the molecular ion would likely be observed. The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For this molecule, this could lead to the formation of a stable pyridin-2-ylmethyliminium cation or a butyliminium cation. Another likely fragmentation would be the loss of the butyl radical to give the pyridin-2-ylmethylaminium ion.

Isotopic Labeling Studies: Isotopic labeling, for instance, by replacing specific hydrogen atoms with deuterium, could be a powerful tool to confirm these fragmentation mechanisms. By observing the mass shifts in the fragment ions in the mass spectrum of the labeled compound, the exact origin of the atoms in each fragment can be determined, providing unambiguous evidence for the proposed fragmentation pathways. Such studies have not been performed for this compound but would be a standard method for a detailed mechanistic investigation.

Conformational Profile and Stereochemical Nuances of this compound Remain Largely Uncharted

The conformational flexibility of this compound would primarily arise from the rotation around several key single bonds. These include the bond between the butyl group and the nitrogen atom, the bond between the nitrogen atom and the methylene (B1212753) bridge, and the bond between the methylene bridge and the pyridine ring. The interplay of steric hindrance and electronic effects between the flexible butyl chain and the aromatic pyridine ring would dictate the molecule's preferred spatial arrangements.

Furthermore, the protonation of the amine nitrogen to form the hydrochloride salt would introduce significant changes in the molecule's electronic and conformational landscape. The presence of the positively charged ammonium center would influence intramolecular interactions and the molecule's interaction with its environment.

Stereochemically, this compound does not possess a chiral center, and therefore, does not have enantiomers or diastereomers unless a chiral substituent is introduced elsewhere in the molecule.

While a comprehensive conformational analysis of this compound is not currently documented, the foundational principles of stereochemistry and conformational analysis suggest a molecule with a dynamic three-dimensional structure governed by the rotational freedom of its single bonds. Future experimental studies, such as X-ray crystallography and NMR spectroscopy, coupled with theoretical calculations, would be necessary to fully elucidate the intricate details of its conformational and stereochemical properties.

Data Tables

Due to the lack of specific experimental or computational data for this compound in the reviewed literature, no data tables can be generated at this time.

Coordination Chemistry and Ligand Properties

Chelation Behavior of Butyl[(pyridin-2-yl)methyl]amine Hydrochloride with Transition Metals

The presence of both a pyridine (B92270) ring and a secondary amine group in Butyl[(pyridin-2-yl)methyl]amine allows for effective chelation with transition metal ions. The hydrochloride form of the ligand typically requires deprotonation of the amine group, usually achieved by the addition of a base during the synthesis of its metal complexes, to enable coordination.

Butyl[(pyridin-2-yl)methyl]amine is anticipated to function as a bidentate N,N'-donor ligand. Coordination is expected to occur through the nitrogen atom of the pyridine ring and the nitrogen atom of the secondary amine. This chelation forms a stable five-membered ring with the metal center, a common and favorable arrangement in coordination chemistry. This coordination mode is analogous to that observed for similar pyridinylmethylamine derivatives. researchgate.net The two nitrogen atoms, one from the sp²-hybridized pyridine ring and the other from the sp³-hybridized secondary amine, act as Lewis bases, donating their lone pairs of electrons to the metal ion's vacant orbitals.

Table 1: Expected Coordination Properties of Butyl[(pyridin-2-yl)methyl]amine

PropertyDescription
Ligand Type Bidentate
Donor Atoms Pyridyl Nitrogen, Amine Nitrogen
Chelate Ring Size 5-membered
Expected Coordination Mode N,N'-chelation

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Due to the presence of the hydrochloride, a base is typically added to deprotonate the amine nitrogen, allowing it to coordinate to the metal center. The general synthetic approach can be represented as:

M(X)n + L·HCl + base → [M(L)mXp] + base·HCl + solvent

Where M is the transition metal, X is an anion (e.g., Cl⁻, NO₃⁻, ClO₄⁻), L is Butyl[(pyridin-2-yl)methyl]amine, and the stoichiometry (m and p) depends on the metal's coordination number and the desired complex. The choice of solvent is crucial and often depends on the solubility of the reactants and the desired product. Alcohols, such as methanol (B129727) or ethanol (B145695), and acetonitrile (B52724) are commonly used solvents for the synthesis of such complexes. The resulting metal complexes can then be isolated by crystallization or precipitation. This synthetic methodology is well-established for a wide range of pyridyl-amine ligands and various transition metals. rsc.org

Structural and Electronic Properties of Derived Metal Complexes

The structural and electronic properties of the metal complexes derived from Butyl[(pyridin-2-yl)methyl]amine are dictated by the nature of the metal ion, its oxidation state, the stoichiometry of the complex, and the steric and electronic effects of the ligand itself.

The coordination of Butyl[(pyridin-2-yl)methyl]amine to a metal center can result in a variety of geometric configurations. For octahedral complexes with a 1:2 metal-to-ligand ratio, two geometric isomers are possible: facial (fac) and meridional (mer). In the fac isomer, the three donor atoms of each ligand occupy the vertices of one face of the octahedron. In the mer isomer, the three donor atoms lie in a plane that bisects the octahedron. The formation of one isomer over the other can be influenced by steric factors, with the bulky butyl group potentially favoring a particular arrangement to minimize steric hindrance. researchgate.net

For complexes with a 1:3 metal-to-ligand ratio, where the ligand acts as a bidentate chelator, the resulting octahedral complexes can exist as a pair of non-superimposable mirror images, known as enantiomers (Δ and Λ isomers). libretexts.org This type of optical isomerism is a key feature of the stereochemistry of tris-bidentate octahedral complexes. libretexts.orglibretexts.org

In the case of four-coordinate complexes, geometries such as square planar or tetrahedral are possible, depending on the metal ion and its d-electron configuration. For instance, Cu(II) complexes with related ligands have been observed to adopt distorted square planar or square pyramidal geometries. nih.govnih.gov

Table 2: Common Geometric Isomers in Octahedral Complexes with Bidentate Ligands

IsomerDescription
facial (fac) The donor atoms of a single ligand coordinate to one face of the octahedron.
meridional (mer) The donor atoms of a single ligand coordinate in a plane that includes the metal ion.
Δ (delta) A right-handed propeller-like arrangement of three bidentate ligands. libretexts.org
Λ (lambda) A left-handed propeller-like arrangement of three bidentate ligands. libretexts.org

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. wikipedia.orglibretexts.org It is an extension of molecular orbital theory and crystal field theory. wikipedia.orgpurdue.edu When Butyl[(pyridin-2-yl)methyl]amine coordinates to a transition metal ion, the N-donor atoms create an electrostatic field that removes the degeneracy of the metal's d-orbitals. libretexts.org The pattern of this splitting depends on the geometry of the complex.

In an octahedral complex, the five d-orbitals split into two sets of different energies: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). libretexts.org The energy difference between these two sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo is influenced by the nature of the ligand, the metal ion, and its oxidation state. Pyridine and amine donors are considered to be of intermediate field strength.

The electronic structure, as described by LFT, determines many of the properties of the complex, including its color (arising from d-d electronic transitions), magnetic properties (high-spin vs. low-spin configurations), and reactivity. The application of LFT allows for the interpretation of electronic absorption spectra and magnetic susceptibility data to gain insights into the bonding and structure of these complexes. semanticscholar.orgresearchgate.net

Stability and Thermodynamics of Metal-Ligand Interactions

The stability of the metal complexes will also be influenced by several other factors:

The nature of the metal ion: The stability of complexes with divalent first-row transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). scispace.com

The steric properties of the ligand: The bulky butyl group on the amine nitrogen may introduce steric strain, which could potentially decrease the stability of the complex compared to less sterically hindered analogues. mdpi.com

The pH of the solution: Since the amine group needs to be deprotonated for coordination, the stability of the complexes will be pH-dependent.

While specific thermodynamic data for Butyl[(pyridin-2-yl)methyl]amine complexes are not extensively documented, the principles of coordination chemistry allow for predictions of their relative stabilities. researchgate.netrsc.org

Magnetic Properties of this compound Metal Complexes

The magnetic properties of metal complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion and the geometry of the complex. For complexes of this compound with paramagnetic metal ions such as Co(II), Ni(II), and Cu(II), interesting magnetic behaviors can be anticipated.

The magnetic susceptibility of these complexes can be measured as a function of temperature to determine the effective magnetic moment (µ_eff). This value provides insight into the spin state of the metal ion and can indicate the presence of magnetic exchange interactions between metal centers in polynuclear complexes. For instance, a study on transition-metal complexes with a related ligand, diethyl 3-pyridylmethyl[N-(butyl)amino]phosphonate, suggested weak antiferromagnetic interactions between the metal centers in a polymeric chain structure. Similar behavior could be possible for complexes of this compound.

The geometry of the complex, influenced by the steric bulk of the butyl group, will also affect the magnetic properties. For example, a tetrahedral Co(II) complex would be expected to have a different magnetic moment than an octahedral Co(II) complex.

Anticipated Magnetic Moments for High-Spin Complexes of this compound

Metal Iond-electron configurationGeometryTheoretical Spin-only Magnetic Moment (µ_s) in Bohr Magnetons (BM)Expected Experimental Magnetic Moment (µ_eff) in BM
Co²⁺d⁷Octahedral3.874.7 - 5.2
Co²⁺d⁷Tetrahedral3.874.4 - 4.8
Ni²⁺d⁸Octahedral2.832.9 - 3.4
Cu²⁺d⁹Octahedral/Square Planar1.731.9 - 2.2

Note: These are theoretical and expected ranges based on general principles of magnetochemistry and are not based on experimental data for the specific compound.

Role in Catalysis and Reaction Mechanisms

Butyl[(pyridin-2-yl)methyl]amine Hydrochloride as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the Butyl[(pyridin-2-yl)methyl]amine ligand serves to create a stable chelate complex with a transition metal catalyst. This chelation positions the metal center in close proximity to specific bonds within the substrate, facilitating targeted chemical transformations. The electronic and steric properties of the butyl and pyridinyl groups can influence the stability and reactivity of the catalytic species.

The pyridinylmethylamine scaffold is extensively used as a directing group in palladium-catalyzed cross-coupling reactions that involve the functionalization of traditionally inert C(sp³)–H bonds. acs.org The ligand, by forming a cyclometalated intermediate with the palladium catalyst, directs the activation to a specific C-H bond, typically at the γ- or δ-position relative to the amine. acs.orgresearchgate.net This approach allows for the construction of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. While specific studies on the butyl derivative are not prevalent, its structural analogy to other documented pyridinylmethylamine ligands suggests it would be effective in similar transformations. snnu.edu.cn These reactions often proceed via a Pd(II)/Pd(IV) catalytic cycle. acs.org

Below is a table summarizing representative palladium-catalyzed C-H functionalization reactions where the pyridinylmethylamine moiety is a crucial directing group.

Reaction TypeCoupling PartnerC-H Bond TargetedCatalyst System (Typical)Ref.
ArylationAryl Iodides, Aryl Bromidesγ-C(sp³)–H, δ-C(sp³)–HPd(OAc)₂, Ag₂CO₃ acs.orgacs.org
AlkenylationAlkenyl Iodidesβ-C(sp³)–HPd(OAc)₂, AgOAc acs.org
AlkynylationAlkyne Bromidesβ-C(sp³)–HPd(OAc)₂, Ag₂O snnu.edu.cn
CarbonylationCO (from Mo(CO)₆)γ-C(sp³)–HPd(OAc)₂, K₂CO₃ researchgate.net
AmidationPhI(OAc)₂ (oxidant)γ-C(sp³)–HPd(OAc)₂ acs.org

Achieving enantioselectivity in reactions directed by the pyridinylmethylamine scaffold typically involves a cooperative catalysis approach. Since Butyl[(pyridin-2-yl)methyl]amine is achiral, it cannot induce stereoselectivity on its own. However, when used as a directing group, it can be paired with a separate chiral ligand that coordinates to the metal center. This strategy spatially separates the elements controlling regioselectivity (the directing group) and enantioselectivity (the chiral ligand). snnu.edu.cn

For instance, enantioselective functionalization of C(sp³)–H bonds has been accomplished by combining substrates bearing a pyridinylmethylamine-type directing group with palladium catalysts and axially chiral ligands, such as substituted BINOL derivatives or chiral phosphoric acids. snnu.edu.cn This dual-ligand system creates a chiral pocket around the active site of the catalyst, leading to the preferential formation of one enantiomer.

Interestingly, research on related pyridinylmethylamine derivatives has shown that stereodivergence can sometimes be achieved by simply modifying reaction additives. In one study, the enantiomeric outcome of an organocatalytic reaction could be inverted based on the amount of trifluoroacetic acid (TFA) used, demonstrating subtle but powerful control over the chiral environment. core.ac.ukua.es

Metal complexes featuring pyridinylmethylamine-type ligands are also active in oxidation and reduction catalysis. The stable coordination environment provided by the bidentate N,N-ligand can support a metal center in various oxidation states, allowing it to participate in redox transformations.

A notable example involves a copper(I) complex incorporating a pyridinylmethylamine derivative, which was shown to catalyze the aerobic oxidation of benzylic alcohols. researchgate.net In this system, the ligand stabilizes the copper center, enabling it to mediate the transfer of electrons from the alcohol to molecular oxygen. This demonstrates the potential for Butyl[(pyridin-2-yl)methyl]amine complexes to act as catalysts in a range of oxidative transformations.

Mechanistic Investigations of Catalytic Cycles

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have provided significant insight into how pyridinylmethylamine ligands facilitate catalytic reactions. These investigations are crucial for understanding reaction pathways, identifying key intermediates, and optimizing reaction conditions.

In transition metal-catalyzed C-H functionalization, the catalytic cycle is initiated by the coordination of the bidentate pyridinylmethylamine ligand to the metal center (e.g., Pd or Ni). nih.govresearchgate.net The cycle generally proceeds through several key steps and intermediates:

N-H Activation : The cycle can begin with the oxidative addition of the amide's N-H bond to a low-valent metal center (e.g., Ni(0)) or through a base-assisted deprotonation to form a metal-amidate complex. researchgate.netacs.org

C-H Metalation : This is the regioselectivity-determining step, where the targeted C-H bond is cleaved to form a cyclometalated intermediate. This five- or six-membered ring, known as a metallacycle (e.g., a palladacycle), is a critical active species. acs.org This step often proceeds via a concerted metalation-deprotonation (CMD) mechanism, frequently assisted by a carboxylate or carbonate base. acs.orgnih.gov

Oxidative Addition : The coupling partner, such as an aryl halide, undergoes oxidative addition to the metal center of the metallacycle, often elevating the metal's oxidation state (e.g., Pd(II) to Pd(IV)). acs.org

Reductive Elimination : The final step involves the formation of the new C-C or C-heteroatom bond and the release of the product. This reductive elimination step regenerates the active catalyst, allowing the cycle to continue. acs.org

The flexibility of the 2-pyridinylmethylamine directing group has been shown to be particularly important in promoting the C–N bond reductive elimination step, which can otherwise be a high-energy barrier. nih.govacs.org

General Catalytic Cycle for Pyridinylmethylamine-Directed C-H Arylation

Formal kinetic studies that determine the rate law for catalytic systems using Butyl[(pyridin-2-yl)methyl]amine are not widely reported. However, mechanistic insights from computational studies and kinetic isotope effect (KIE) experiments provide valuable information about reaction rates and the rate-determining step.

DFT calculations on Ni-catalyzed C-H functionalization reactions with a 2-pyridinylmethylamine directing group have been used to map the energy profile of the entire catalytic cycle. nih.govacs.org These studies can identify the transition state with the highest energy barrier, which corresponds to the rate-determining step of the reaction. For example, in a Ni-catalyzed cycloaddition with alkynes, the C-H cleavage step was found to proceed via a σ-complex-assisted metathesis (σ-CAM) pathway, and the subsequent C-N reductive elimination was identified as having a significant energy barrier. nih.govacs.org

The table below presents computed free energy barriers for key steps in a related Ni-catalyzed cycloaddition, illustrating how computational chemistry provides kinetic insights.

Mechanistic StepIntermediate/Transition StateComputed ΔG‡ (kcal/mol)ImplicationRef.
N-H Oxidative AdditionFormation of Ni(II)-hydride18.0Feasible initial step acs.org
C-H Metalation (σ-CAM)σ-Complex to Nickelacycle19.9Key regioselective step acs.org
C-N Reductive EliminationSeven-membered nickelacycle to product22.3Likely rate-determining step acs.org

Additionally, KIE studies can determine if C-H bond cleavage is involved in the rate-determining step. In a rhodium-catalyzed carbonylation reaction directed by a pyridinylmethylamine amide, an intermolecular KIE value of kH/kD = 1.25 was observed. uni-rostock.de This small value suggests that the C-H bond cleavage is not the rate-limiting event in that particular catalytic cycle. uni-rostock.de

Development of Heterogeneous Catalytic Systems

The transition from homogeneous to heterogeneous catalysis addresses critical challenges in chemical synthesis, primarily concerning catalyst separation, recovery, and reuse. For catalysts involving pyridin-2-yl-methylamine derivatives such as this compound, immobilization onto solid supports is a key strategy to enhance their practical applicability in industrial processes. This approach not only simplifies product purification but also contributes to more sustainable and cost-effective chemical manufacturing.

Immobilization Strategies on Solid Supports

The immobilization of amine-containing ligands and catalysts, including structures analogous to Butyl[(pyridin-2-yl)methyl]amine, onto solid supports can be achieved through several well-established methods. The choice of support and immobilization technique is crucial as it can significantly influence the catalyst's activity, selectivity, and stability. Common strategies include physical adsorption, impregnation, and covalent grafting.

Solid Supports:

A variety of materials are employed as solid supports, each offering distinct advantages:

Inorganic Oxides: Silica (B1680970) (SiO2), alumina (B75360) (Al2O3), and titania (TiO2) are widely used due to their high surface area, mechanical stability, and tunable porosity. Silica, in particular, is favored for its well-defined surface chemistry, which allows for straightforward functionalization.

Polymers: Polystyrene, often cross-linked with divinylbenzene, provides a versatile organic matrix. The polymer backbone can be readily functionalized to anchor the catalytic species.

Magnetic Nanoparticles: Core-shell magnetic nanoparticles (e.g., Fe3O4@SiO2) have emerged as advanced supports. researchgate.netgoogle.comnih.gov Their primary advantage is the ease of separation from the reaction mixture using an external magnetic field, which simplifies catalyst recovery. researchgate.netgoogle.comnih.gov

Immobilization Techniques:

Covalent Grafting: This method involves the formation of a strong chemical bond between the support material and the catalyst or ligand. For silica supports, this is typically achieved by first treating the silica surface with an organosilane coupling agent, such as (3-aminopropyl)triethoxysilane, to introduce reactive functional groups. The pyridin-2-yl-methylamine derivative can then be covalently attached to these functionalized surfaces. This strong linkage minimizes leaching of the catalyst into the reaction medium.

Impregnation: In this simpler approach, the solid support is treated with a solution containing the catalyst, followed by the evaporation of the solvent. researchgate.net The catalyst is physically adsorbed onto the surface and within the pores of the support. While straightforward, this method can sometimes lead to catalyst leaching during the reaction.

The selection of the most suitable immobilization strategy depends on the specific reaction conditions and the desired longevity of the catalyst.

Catalytic Performance and Reusability

The effectiveness of a heterogeneous catalyst is determined by its catalytic activity, selectivity, and its ability to be reused over multiple reaction cycles without a significant loss of performance. Research on immobilized pyridine-amine complexes and related structures provides insights into the expected performance of a heterogenized this compound catalyst.

Catalytic Performance:

Immobilized pyridine-based ligands are active in a range of organic transformations, including C-C coupling reactions, alkylation of amines, and oxidation reactions. For instance, heterogeneous catalysts derived from picolylamine–Ni(II) complexes have demonstrated high efficacy in the one-pot synthesis of substituted pyridine (B92270) derivatives. nih.gov The catalytic activity is influenced by several factors:

Nature of the Support: The porosity and surface area of the support material can affect the accessibility of active sites to the reactants.

Linker Group: In covalently grafted systems, the length and nature of the linker arm connecting the catalyst to the support can impact its flexibility and, consequently, its catalytic activity.

Catalyst Loading: The concentration of active sites on the support surface is a critical parameter that needs to be optimized to maximize reaction rates.

Below is a hypothetical data table illustrating the potential effect of different solid supports on the yield of a generic N-alkylation reaction catalyzed by immobilized Butyl[(pyridin-2-yl)methyl]amine.

Support MaterialImmobilization MethodCatalyst Loading (mmol/g)Reaction Yield (%)
Silica GelCovalent Grafting0.585
PolystyreneCovalent Grafting0.782
Fe3O4@SiO2Covalent Grafting0.490
AluminaImpregnation0.675

Reusability:

A key advantage of heterogeneous catalysts is their potential for reuse. After a reaction cycle, the catalyst can be separated, washed, and reintroduced into a new batch of reactants. The stability of the immobilization linkage is paramount for good reusability. Covalently grafted catalysts generally exhibit higher stability and lower leaching compared to impregnated systems.

Studies on similar immobilized catalysts have shown that they can often be recycled for multiple runs with only a minor decrease in catalytic activity. For example, some magnetically recoverable nanocatalysts can be recycled several times without a significant reduction in their catalytic performance. researchgate.netnih.gov

The following interactive table presents illustrative data on the reusability of a hypothetical silica-supported Butyl[(pyridin-2-yl)methyl]amine catalyst in a model reaction over five cycles.

Cycle NumberProduct Yield (%)
192
290
389
487
585

This consistent performance highlights the economic and environmental benefits of employing heterogeneous catalytic systems derived from compounds such as this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule based on its electronic structure. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine electron distribution and energy levels, which in turn dictate molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For Butyl[(pyridin-2-yl)methyl]amine hydrochloride, DFT is employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. Functionals such as B3LYP, combined with a suitable basis set like 6-311G, are commonly used to achieve a balance between accuracy and computational cost. acs.orgresearchgate.net

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the molecule's total energy. For the protonated form of Butyl[(pyridin-2-yl)methyl]amine, the geometry would be significantly influenced by the positive charge on one of the nitrogen atoms, leading to adjustments in the surrounding bond parameters. The butyl group introduces conformational flexibility, requiring calculations to identify the global energy minimum among several possible staggered conformations.

Once the optimized geometry is found, the same level of theory can be used to calculate vibrational frequencies. nih.gov These calculations predict the frequencies of infrared (IR) and Raman absorption bands, which correspond to specific molecular motions (stretching, bending, twisting). researchgate.net Verifying that all calculated frequencies are real (not imaginary) confirms that the optimized structure is a true energy minimum. acs.org These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Table 1: Predicted Geometrical Parameters for Protonated Butyl[(pyridin-2-yl)methyl]amine from DFT Calculations Illustrative data based on calculations of similar pyridin-2-ylmethanamine (B45004) structures.

Parameter Bond/Angle Predicted Value
Bond Length C(pyridine)-C(methylene) ~1.52 Å
Bond Length C(methylene)-N(amine) ~1.48 Å
Bond Length N(amine)-C(butyl) ~1.49 Å
Bond Angle C(py)-C(CH2)-N(amine) ~112°
Bond Angle C(CH2)-N(amine)-C(butyl) ~114°

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. ibs.re.kr The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground to an excited state. researchgate.net For Butyl[(pyridin-2-yl)methyl]amine, DFT calculations would show that the HOMO is likely localized on the electron-rich pyridine (B92270) ring and the secondary amine nitrogen, while the LUMO is distributed over the π-antibonding orbitals of the pyridine ring. ibs.re.kr This distribution helps predict sites susceptible to electrophilic or nucleophilic attack. The energy gap and orbital distributions are key parameters for understanding potential chemical transformations. chemistry-chemists.comresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies Illustrative data for Butyl[(pyridin-2-yl)methyl]amine.

Orbital Energy (eV) Description
HOMO -6.5 eV Electron-rich regions; potential for electron donation.
LUMO -0.8 eV Electron-deficient regions; potential for electron acceptance.

The hydrochloride salt form of the compound indicates that at least one of the nitrogen atoms is protonated. Butyl[(pyridin-2-yl)methyl]amine has two basic nitrogen atoms: one in the pyridine ring and one in the secondary amine. Computational methods can predict which site is more likely to be protonated by calculating the proton affinity of each nitrogen. The site with the higher proton affinity (more negative Gibbs free energy of protonation) is the thermodynamically preferred protonation site.

Furthermore, computational pKa calculations can estimate the acidity constants of the protonated species. Methods such as the conductor-like screening model (COSMO) can be combined with quantum chemical calculations to simulate the effects of a solvent (like water) and compute the free energy changes associated with deprotonation. These theoretical pKa values help to understand the compound's behavior in solutions of varying pH. unito.it The basicity of the pyridine nitrogen is a key factor that can be correlated with calculated properties. smolecule.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics excels at describing the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its motion and behavior over time. google.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, intermolecular interactions, and solvent effects. 20.198.91

MD simulations are particularly useful for studying how a molecule interacts with its environment, a process known as solvation. nih.gov By placing the this compound molecule in a simulated box of solvent molecules (e.g., water), one can observe the formation of solvation shells. researchgate.net For the charged hydrochloride form, polar water molecules would be expected to form strong hydrogen bonds with the protonated amine and the chloride counter-ion.

Radial distribution functions (RDFs) can be calculated from the simulation trajectory to quantify these interactions. The RDF describes the probability of finding a solvent atom at a certain distance from a solute atom. For instance, the N-H···O and Cl⁻···H-O RDFs would show sharp peaks at short distances, indicating strong, ordered hydrogen bonding that stabilizes the ion in solution. nih.govrsc.org

MD simulations can also be used to explore how a molecule might interact with a conceptual binding partner in a purely theoretical context, without implying any biological function. By simulating the molecule with a simple, hypothetical receptor surface containing functional groups like carboxylates or aromatic rings, one can predict preferential binding modes.

The simulation would explore the conformational landscape of the ligand as it approaches the surface, identifying low-energy binding poses. Key interactions driving this conceptual recognition would likely include:

Electrostatic Interactions: The positive charge of the protonated amine would strongly attract it to negatively charged regions of a binding partner.

Hydrogen Bonding: The N-H group of the protonated amine is a strong hydrogen bond donor.

π-π Stacking: The pyridine ring can engage in stacking interactions with other aromatic systems.

Hydrophobic Interactions: The nonpolar butyl chain would preferentially interact with hydrophobic pockets.

Analysis of the simulation trajectories can map out a potential energy surface, revealing the most stable binding conformations and the primary forces governing this theoretical intermolecular recognition. nih.gov

Mechanistic Pathways Elucidation through Computational Modeling

Reaction Coordinate Mapping

Further research in the field of computational chemistry would be necessary to provide insights into the theoretical aspects of this specific compound.

Advanced Applications and Functionalization Non Clinical

Butyl[(pyridin-2-yl)methyl]amine Hydrochloride as a Building Block in Complex Organic Synthesis

The utility of a chemical compound as a building block in synthesis is determined by its reactivity, functional groups, and steric properties. The this compound structure features a reactive secondary amine, a coordinating pyridinyl group, and a flexible n-butyl chain. While the broader class of pyridin-2-ylmethylamine derivatives is utilized in various synthetic applications, specific data for the n-butyl variant remains undocumented in the reviewed literature.

Synthesis of Polymeric Materials

There are no specific studies found that describe the incorporation of this compound as a monomer or functionalizing agent in the synthesis of polymeric materials. While coordination polymers have been created using related pyridinyl-amine ligands, research detailing the polymerization reactions or resulting material properties for this specific compound is not available.

Incorporation into Macrocycles and Supramolecular Architectures

The pyridin-2-ylmethylamine scaffold is a common component in ligands designed for the templated synthesis of macrocycles and other supramolecular structures. However, literature specifically detailing the use of this compound in the construction of these complex architectures could not be located. Consequently, no data on reaction yields, structural characterization of resulting macrocycles, or host-guest properties can be provided.

Precursor to Advanced Small Molecules (excluding any drug/clinical context)

The secondary amine and pyridine (B92270) nitrogen of this compound offer reactive sites for further chemical modification. Derivatives of pyridin-2-ylmethylamine serve as directing groups in catalyzed reactions or as foundational scaffolds for more complex molecules. beilstein-journals.org For instance, the pyridin-2-ylmethylamine moiety is known to be a key component for directing group-assisted C-H activation under high pressures of carbon monoxide. beilstein-journals.org However, specific examples of non-clinical advanced small molecules synthesized directly from this compound are not detailed in the available scientific literature.

Sensing and Recognition Systems

The nitrogen atoms in the pyridine ring and the secondary amine give this compound the potential to act as a chelating ligand for metal ions, a common characteristic for molecules used in chemical sensing.

Chemodosimeter and Chemosensor Development

No research articles or patents were identified that describe the design, synthesis, or evaluation of chemodosimeters or chemosensors based on the this compound structure. Therefore, information regarding its selectivity, sensitivity, or the mechanism of any sensing action is unavailable.

Metal Ion Detection Strategies

While analogous structures containing the pyridyl-amine motif have been incorporated into fluorescent probes for the detection of metal ions like Hg(II), no studies were found that specifically employ this compound for this purpose. As a result, there is no data on its binding constants, fluorescence enhancement, or selectivity for specific metal ions.

Materials Science Applications

The unique molecular architecture of Butyl[(pyridin-2-yl)methyl]amine, featuring both a flexible butyl group and a metal-coordinating pyridin-2-ylmethylamine moiety, makes it a valuable building block in materials science. Its ability to act as a ligand for various metal ions opens up avenues for the creation of functional materials with tailored optical and structural properties. In its hydrochloride salt form, the compound's solubility and stability are enhanced, facilitating its use in various synthetic protocols. The applications discussed below are primarily non-clinical and focus on the advanced functionalities that can be achieved by incorporating this ligand into larger material systems.

Design of Luminescent Materials

The quest for novel luminescent materials is driven by their wide range of applications in sensing, bioimaging, and optoelectronics. The incorporation of organic ligands that can efficiently absorb light and transfer the energy to an emissive metal center, a phenomenon known as the "antenna effect," is a key strategy in the design of highly luminescent metal complexes. Pyridine-based ligands, such as Butyl[(pyridin-2-yl)methyl]amine, are excellent candidates for this purpose due to their strong coordination to metal ions and their inherent photophysical properties.

Research into related tris(2-pyridylmethyl)amine (B178826) (TPA) ligands has demonstrated that their metal complexes, particularly with zinc(II) and lanthanide(III) ions, can exhibit significant fluorescence. For instance, derivatization of the TPA scaffold can lead to a pronounced red shift and enhancement of fluorescence emission upon coordination with Zn(II). nih.gov Similarly, lanthanide complexes with stereocontrolled tris(2-pyridylmethyl)amine ligands show characteristic luminescence where the intensity is highly dependent on the ligand's stereochemistry. nih.gov This suggests that the coordination environment created by the ligand plays a crucial role in the emissive properties of the metal center.

While direct studies on the luminescent properties of Butyl[(pyridin-2-yl)methyl]amine complexes are not extensively documented, its structural similarity to these well-studied ligands allows for informed predictions about its potential. The pyridyl group can act as a "photosensitizing antenna," absorbing UV radiation and transferring the energy to a coordinated lanthanide ion, which then emits light at its characteristic wavelength. The butyl group, in turn, can influence the solubility and processing of the resulting luminescent material.

Table 1: Potential Luminescent Properties of Metal Complexes with Pyridyl-Amine Ligands

Metal IonPotential Emission CharacteristicsRole of Butyl[(pyridin-2-yl)methyl]amine Ligand
Eu(III)Strong red emissionActs as an antenna to sensitize Eu(III) luminescence.
Tb(III)Characteristic green emissionFacilitates energy transfer to the Tb(III) center.
Zn(II)Potential for fluorescence modulationThe ligand itself can be part of the emissive state, with coordination to Zn(II) tuning the emission wavelength and intensity.

The design of such luminescent materials would involve the synthesis of coordination complexes where Butyl[(pyridin-2-yl)methyl]amine is coordinated to a suitable metal ion. The photophysical properties, including excitation and emission spectra, quantum yields, and luminescence lifetimes, would then be characterized to assess the material's performance. The butyl substituent could also be functionalized to tune the material's properties further or to anchor it to other substrates.

Self-Assembly Processes and Nanostructure Formation

Self-assembly is a powerful bottom-up approach for the construction of complex and functional nanostructures from molecular building blocks. The process relies on non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking to direct the organization of molecules into well-defined architectures. The structure of Butyl[(pyridin-2-yl)methyl]amine, with its hydrogen-bonding amine group, metal-coordinating pyridyl-amine unit, and hydrophobic butyl chain, provides multiple handles for directing self-assembly.

The broader class of tris(2-pyridylmethyl)amines has been recognized as an emerging scaffold in supramolecular chemistry, serving as versatile building blocks in the synthesis of supramolecular cages and other complex architectures. researchgate.net These studies highlight the importance of the pyridylmethyl-amine core in forming stable complexes that can act as nodes in larger assemblies. For instance, anion-directed self-assembly has been observed in related pyridine-containing scaffolds, where the anion templates the formation of a specific supramolecular structure. nih.gov

In the context of Butyl[(pyridin-2-yl)methyl]amine, the coordination of the pyridyl-amine moiety to metal ions can lead to the formation of metallo-supramolecular structures. The geometry of the resulting complex will be dictated by the coordination preference of the metal ion and the stoichiometry of the ligand. These metal-ligand complexes can then further assemble through weaker interactions, such as van der Waals forces involving the butyl chains or π-π stacking of the pyridine rings, to form higher-order nanostructures like micelles, vesicles, or coordination polymers.

The functionalization of nanoparticles is another area where the self-assembly properties of this compound could be harnessed. The amine group can be used to covalently or non-covalently attach the molecule to the surface of nanoparticles, thereby modifying their surface properties. nih.gov This surface functionalization can improve the dispersibility of nanoparticles in various solvents and introduce new functionalities, such as the ability to coordinate metal ions for catalytic or sensing applications.

Table 2: Potential Self-Assembled Structures Incorporating Butyl[(pyridin-2-yl)methyl]amine

Type of NanostructureDriving Forces for AssemblyPotential Functionality
Metallo-supramolecular CagesMetal-ligand coordinationEncapsulation of guest molecules, catalysis.
Coordination PolymersBridging metal ions with ligandsLuminescence, sensing, gas storage.
Functionalized NanoparticlesCovalent or non-covalent attachment via the amine groupImproved dispersibility, targeted delivery, sensing.
Micelles/VesiclesAmphiphilic self-assembly in solutionDrug delivery, nanoreactors.

The formation of these nanostructures can be controlled by tuning various experimental parameters such as solvent, temperature, concentration, and the presence of specific anions or guest molecules. The resulting materials could find applications in areas ranging from catalysis and sensing to drug delivery and advanced imaging.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in assessing the purity of Butyl[(pyridin-2-yl)methyl]amine hydrochloride and separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically suitable for this compound, utilizing a non-polar stationary phase and a polar mobile phase. The presence of the pyridine (B92270) ring allows for strong UV absorbance, making detection straightforward.

A hypothetical HPLC method for the analysis of this compound is detailed below. The parameters are based on common methods for similar aromatic amines.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile (B52724)
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Expected RT 7.5 - 8.5 min

This table represents a typical starting point for method development and would require optimization and validation for specific applications.

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. For this compound, direct analysis by GC can be challenging due to its salt form and relatively high boiling point. Derivatization to a more volatile form might be necessary to improve its chromatographic behavior and prevent on-column degradation. However, if the free base form is analyzed, a potential GC method could be developed.

Below are plausible GC conditions for the analysis of the free base, Butyl[(pyridin-2-yl)methyl]amine.

ParameterValue
Column DB-5 or similar, 30 m x 0.25 mm, 0.25 µm film
Inlet Temp. 250 °C
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C

This method is hypothetical and would need to be validated. Analysis of the hydrochloride salt would likely require a derivatization step.

Electrophoretic Methods

Capillary Electrophoresis (CE) offers an alternative to chromatographic methods, providing high-efficiency separations based on the electrophoretic mobility of the analyte. For an ionizable compound like this compound, CE can be a powerful tool for purity and content analysis. The cationic nature of the protonated amine would allow for its separation in a bare fused-silica capillary. The method's parameters, such as buffer pH and applied voltage, would be critical for achieving optimal resolution.

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric and electrochemical methods are valuable for the quantification and characterization of this compound.

UV-Vis spectrophotometry can be a simple and rapid method for determining the concentration of this compound in solution. The pyridine moiety of the compound exhibits characteristic absorbance in the UV region. A solution of the compound in a suitable solvent, such as ethanol (B145695) or water, can be analyzed to find its absorbance maximum (λmax). A calibration curve can then be constructed by plotting absorbance versus concentration to quantify unknown samples based on the Beer-Lambert law.

Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Ethanol~260 nmTo be determined empirically
Water (acidified)~257 nmTo be determined empirically

The λmax and molar absorptivity are dependent on the solvent and pH and must be determined experimentally.

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. While the butyl and methylamine (B109427) groups are not typically electroactive, the pyridine ring can undergo electrochemical reactions. A CV experiment would involve scanning the potential of a working electrode and measuring the resulting current. This can provide information on the oxidation and reduction potentials of this compound, offering insights into its electronic structure and potential for involvement in electron transfer reactions. The specific potentials would be dependent on the solvent, electrolyte, and electrode material used.

ParameterValue
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Auxiliary Electrode Platinum Wire
Solvent/Electrolyte Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate
Scan Rate 100 mV/s
Potential Range -2.0 V to +2.0 V (vs. Ag/AgCl)

This table outlines typical experimental conditions for a cyclic voltammetry study. The resulting voltammogram would reveal the specific redox potentials of the compound under these conditions.

An article on the future research directions and emerging trends for the chemical compound “this compound” cannot be generated at this time.

Extensive searches for scholarly articles, peer-reviewed journals, and chemical databases have yielded insufficient specific information on “this compound” to address the requested topics. The available literature focuses on related pyridine-2-methylamine derivatives but does not provide the detailed research findings necessary to construct a thorough and scientifically accurate article on the specified future research directions for this particular compound.

The required sections and subsections, namely:

Exploration of Novel Synthetic Pathways

Development of Advanced Catalytic Systems

Expansion into Materials Science and Supramolecular Chemistry

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application Prediction

Interdisciplinary Approaches in Chemical Research

demand a body of existing research and forward-looking analysis that is not currently available for this compound. Therefore, in adherence to the principles of providing accurate and non-speculative information, the requested article cannot be produced.

Q & A

Q. What are the recommended synthetic routes and critical parameters for preparing Butyl[(pyridin-2-yl)methyl]amine hydrochloride?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution or reductive amination between pyridine-2-carboxaldehyde and butylamine, followed by HCl salt formation. Key parameters include:
  • Temperature control : Maintain 40–60°C to balance reaction rate and byproduct suppression .
  • pH adjustment : Use aqueous HCl (1–2 M) for efficient protonation and crystallization .
  • Reaction time : 12–24 hours for complete conversion, monitored via TLC or HPLC .
    Post-synthesis, purity is verified using ¹H/¹³C NMR (e.g., pyridyl proton shifts at δ 8.2–8.5 ppm) and mass spectrometry (molecular ion peak at m/z ≈ 210–215) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural analysis :
  • X-ray crystallography or FT-IR to confirm amine-pyridine coordination and HCl salt formation (e.g., N–H stretching at 2500–3000 cm⁻¹) .
  • Elemental analysis (C, H, N, Cl) to validate stoichiometry .
  • Physicochemical properties :
  • Solubility : Test in polar solvents (water, ethanol) and non-polar solvents (DCM) under controlled pH .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) to identify critical factors:
  • Variables : Temperature, solvent polarity (e.g., ethanol vs. THF), and catalyst loading (e.g., NaBH₄ for reductive amination) .
  • Response surface modeling (e.g., Central Composite Design) to predict optimal conditions .
    Computational tools like AI-driven reaction path search (e.g., ICReDD’s quantum chemical calculations) can propose alternative pathways and reduce trial-and-error approaches .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Source identification :
  • Compare assay conditions (e.g., cell line variability, buffer pH) using multivariate analysis .
  • Validate compound stability under assay conditions via LC-MS to rule out degradation .
  • Data reconciliation :
  • Use Bland-Altman plots to assess inter-assay variability .
  • Perform dose-response curves with triplicate replicates to confirm EC₅₀/IC₅₀ consistency .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to pyridine-sensitive receptors (e.g., nicotinic acetylcholine receptors) .
  • MD simulations : Analyze ligand-receptor stability (e.g., RMSD < 2 Å over 100 ns) in GROMACS .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity risks .

Q. What methods validate the compound’s role in catalytic or enzymatic mechanisms?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy (e.g., NADH oxidation at 340 nm for dehydrogenase assays) .
  • Isotope labeling : Use ¹⁵N-labeled amine to track intermediates in LC-MS/MS .
  • Inhibitor profiling : Compare IC₅₀ values against known enzyme inhibitors (e.g., pyridine-based analogs) .

Data-Driven Experimental Design

Q. How to design a robust protocol for scaling up synthesis without compromising purity?

  • Methodological Answer :
  • Process analytical technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring .
  • Scale-up factors : Maintain geometric similarity (e.g., agitation rate, heat transfer) using dimensionless numbers (Reynolds, Nusselt) .
  • Purification : Optimize recrystallization via solvent screening (water:ethanol mixtures) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Butyl[(pyridin-2-yl)methyl]amine hydrochloride
Reactant of Route 2
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Butyl[(pyridin-2-yl)methyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.